

A Comparative Guide to Mitochondrial Imaging: Janus Green B vs. Rhodamine 123

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Janus green

Cat. No.: B1672792

[Get Quote](#)

For researchers, scientists, and drug development professionals, the accurate visualization and assessment of mitochondrial function are paramount. This guide provides a comprehensive comparison of two common mitochondrial dyes, **Janus green B** and rhodamine 123, to aid in the selection of the appropriate tool for your experimental needs. We will delve into their mechanisms of action, experimental protocols, and performance characteristics, supported by experimental data.

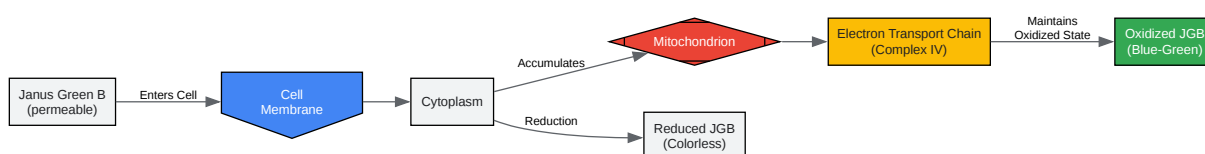
At a Glance: Key Differences

Feature	Janus Green B	Rhodamine 123
Principle of Staining	Enzyme activity (Cytochrome c oxidase)	Mitochondrial membrane potential ($\Delta\Psi_m$)
Detection Method	Bright-field microscopy (colorimetric)	Fluorescence microscopy, Flow cytometry
Color/Wavelength	Blue-green (oxidized form)	Green fluorescence (Ex: ~507 nm, Em: ~529 nm)[1]
Photostability	Generally considered to have good stability for a vital stain, but quantitative data is limited.	Prone to photobleaching, especially with prolonged exposure. MitoTracker Green FM is noted to be more photostable[2].
Toxicity	Can induce DNA damage and cell death upon exposure[3].	Can be selectively toxic to carcinoma cells with continuous exposure by inhibiting F _o F ₁ -ATPase[4][5]. Pre-treatment has been shown to help maintain nuclear DNA integrity in irradiated cells.
Signal-to-Noise Ratio	Good contrast due to the reduction of the dye to a colorless form in the cytoplasm. Quantitative data is not readily available.	High signal-to-noise ratio due to specific accumulation in mitochondria. The signal is dependent on mitochondrial membrane potential.
Fixability	Not well-retained after fixation.	Not well-retained after aldehyde-based fixation as the mitochondrial membrane potential is lost.

Mechanism of Action

Janus Green B: A Marker of Mitochondrial Respiration

Janus green B (JGB) is a supravital stain that specifically targets mitochondria due to the activity of the electron transport chain. As a cationic dye, it permeates the cell membrane and accumulates in the mitochondria. The key to its specificity lies in the action of cytochrome c oxidase (Complex IV), which maintains JGB in its oxidized, blue-green state. In the cytoplasm, the dye is reduced to a colorless leuco form, providing a high-contrast image of the mitochondria. This dependence on an active respiratory chain makes JGB a valuable indicator of mitochondrial metabolic activity.

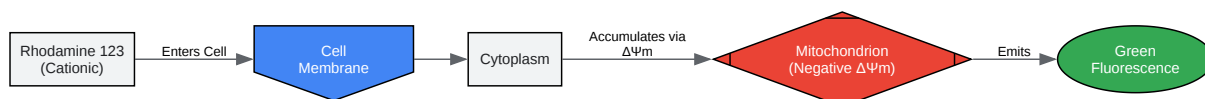


[Click to download full resolution via product page](#)

Mechanism of **Janus Green B** Staining

Rhodamine 123: A Probe for Mitochondrial Membrane Potential

Rhodamine 123 is a cell-permeant, cationic fluorescent dye that is specifically sequestered by active mitochondria due to their negative mitochondrial membrane potential ($\Delta\Psi_m$). The higher the membrane potential, the more the dye accumulates, resulting in a brighter fluorescent signal. This property makes rhodamine 123 a widely used tool for assessing mitochondrial health and function, particularly in studies of apoptosis and cellular metabolism. A decrease in mitochondrial membrane potential leads to the leakage of the dye from the mitochondria and a subsequent decrease in fluorescence intensity.



[Click to download full resolution via product page](#)

Mechanism of Rhodamine 123 Staining

Experimental Protocols

Staining with Janus Green B

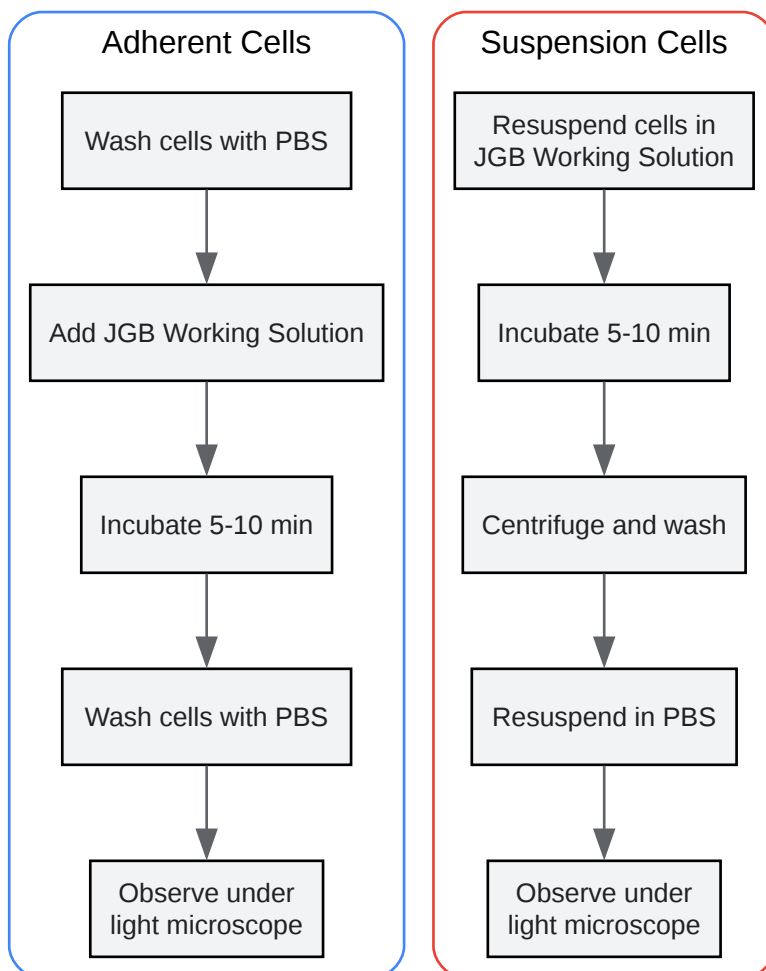
For Adherent Cells:

- Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
- Prepare a working solution of **Janus green B** (e.g., 0.02% w/v) in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium.
- Remove the culture medium and gently wash the cells twice with pre-warmed PBS.
- Add the freshly prepared **Janus green B** working solution to the cells, ensuring the entire surface is covered.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.
- Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium for immediate observation under a light microscope.

For Suspension Cells:

- Harvest cells by centrifugation.
- Resuspend the cell pellet in the **Janus green B** working solution.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Pellet the cells again by centrifugation and discard the supernatant.
- Resuspend the cell pellet in fresh PBS and repeat the wash step twice.
- After the final wash, resuspend the cells in a small volume of PBS.

- Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.



[Click to download full resolution via product page](#)

Experimental Workflow for **Janus Green B** Staining

Staining with Rhodamine 123

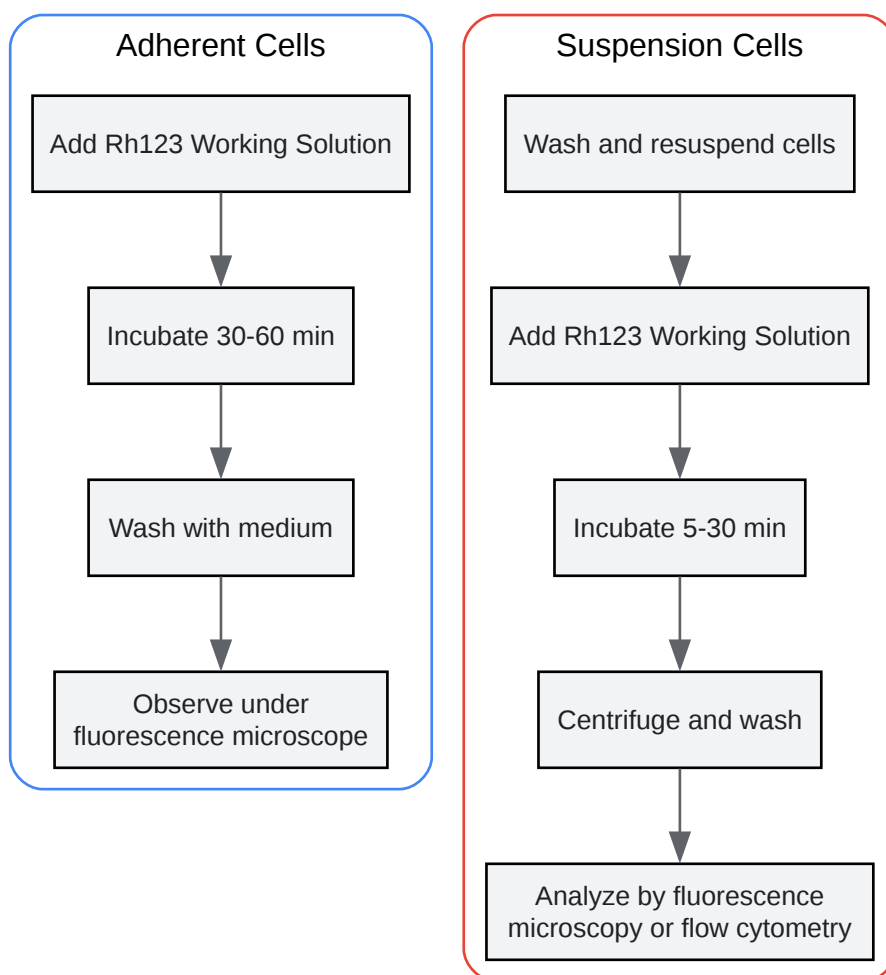
For Adherent Cells:

- Culture adherent cells on sterile coverslips or in appropriate imaging dishes.
- Prepare a Rhodamine 123 working solution (typically 1-20 μM) by diluting a stock solution in serum-free cell culture medium or PBS.

- Remove the culture medium and aspirate any excess.
- Add 100 μ L of the working solution to gently cover the cells.
- Incubate at room temperature for 30-60 minutes.
- Wash the cells twice with medium, for 5 minutes each time.
- Observe the cells using a fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP).

For Suspension Cells:

- Centrifuge the cell suspension at 1000 g for 3-5 minutes and discard the supernatant.
- Wash the cells twice with PBS, 5 minutes each time.
- Adjust the cell density to approximately 1×10^6 cells/mL.
- Add 1 mL of the Rhodamine 123 working solution and incubate at room temperature for 5-30 minutes.
- Centrifuge at 400 g for 3-4 minutes and discard the supernatant.
- Wash the cells twice with PBS, 5 minutes each time.
- Resuspend the cells in serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.



[Click to download full resolution via product page](#)

Experimental Workflow for Rhodamine 123 Staining

Concluding Remarks

The choice between **Janus green B** and rhodamine 123 for mitochondrial imaging hinges on the specific experimental question. **Janus green B**, with its reliance on enzymatic activity, is an excellent choice for a qualitative assessment of mitochondrial respiratory function using bright-field microscopy. Its clear color change provides a straightforward readout of metabolically active mitochondria.

Rhodamine 123, on the other hand, offers a more quantitative and dynamic measure of mitochondrial health by reporting on the mitochondrial membrane potential. Its fluorescent nature makes it suitable for high-resolution imaging and quantitative analysis using flow

cytometry. However, researchers should be mindful of its potential for phototoxicity and photobleaching during long-term imaging experiments. For studies requiring fixation, neither dye is ideal, and alternatives like MitoTracker probes should be considered.

Ultimately, a thorough understanding of the principles and limitations of each dye, as outlined in this guide, will enable researchers to make an informed decision and obtain reliable and meaningful data in their exploration of mitochondrial biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basis for the selective cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Mitochondrial Imaging: Janus Green B vs. Rhodamine 123]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672792#comparing-janus-green-b-with-rhodamine-123-for-mitochondrial-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com